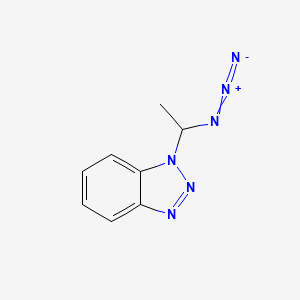

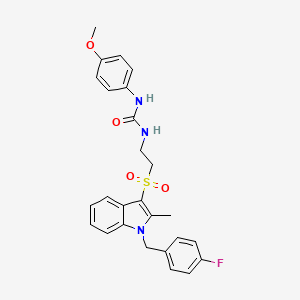

![molecular formula C19H18N2O3 B3006054 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 688759-71-9](/img/structure/B3006054.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves C-C coupling methodology and reactions with various reagents to introduce different functional groups. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides was achieved by C-C coupling in the presence of Pd(0) using aryl boronic pinacol ester/acids . Another synthesis pathway involved the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, followed by reactions with alkyl/aralkyl halides to yield N-substituted-N-(2,3dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds features interactions such as hydrogen bonding, which is crucial for biological activity. For example, structure-activity studies of the synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed that hydrogen bonding with the enzyme urease is important for its inhibition . This suggests that the molecular structure of "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide" may also facilitate similar interactions due to the presence of the acetamide group.

Chemical Reactions Analysis

The chemical reactions involving the related compounds are diverse and include regioselective attacks and cyclization. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involved various reaction pathways such as dipolar cyclization and dinucleophilic-bielectrophilic attack . These reactions could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide" are not directly reported, the properties of similar compounds can provide some insights. The synthesized compounds in the papers were characterized by spectral data, including IR, 1H NMR, EI-MS, and HR-MS . These compounds also exhibited biological activities such as antibacterial and antitumor effects, which were evaluated through various bioassays . The compound may also possess similar properties and activities, which could be characterized and evaluated using similar methods.

Aplicaciones Científicas De Investigación

Enzyme Inhibitory Potential

- Research highlights the synthesis of compounds containing N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) for enzyme inhibition studies. These compounds, including variations with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moieties, showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, providing insights into their potential therapeutic applications (Abbasi et al., 2019).

Antibacterial Properties

- A study focusing on N-substituted sulfonamides bearing benzodioxane moiety, related to the target compound, revealed promising antibacterial potential against various Gram-negative and Gram-positive bacterial strains. This research underscores the potential of such compounds in developing new antibacterial agents (Abbasi et al., 2016).

Inhibitors for Cancer-Related Enzymes

- The compound (S)-1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-4-yl)methyl) was identified as a potent inhibitor against caspase-3, an enzyme related to cancer cell apoptosis, suggesting a potential role in cancer treatment (Jiang & Hansen, 2011).

B-Raf Kinase Inhibition

- Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing compounds have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, an important target in melanoma therapy. Certain compounds exhibited potent activity, indicating their potential as therapeutic agents for melanoma treatment (Yang et al., 2012).

Potential in Organic Light-Emitting Devices

- Research on phenanthroimidazole-functionalized compounds with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl structures demonstrated their utility in non-doped blue organic light-emitting devices. The study provides insights into their potential applications in advanced electronic and photonic technologies (Jayabharathi et al., 2018).

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methylindol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-21-12-13(15-4-2-3-5-16(15)21)10-19(22)20-14-6-7-17-18(11-14)24-9-8-23-17/h2-7,11-12H,8-10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOTTXYJPPDEQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)

![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)

![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)

![Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)

![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)

![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)